4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 1,3,4-oxadiazole ring linked via a methylene bridge. The oxadiazole moiety is further functionalized with a sulfanyl group connected to a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. Its synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling of the pyrrolidin-1-yl ethyl sulfide group. Structural analogs often utilize similar methodologies, such as Cs₂CO₃-mediated coupling or hydrazine-based cyclization .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S2/c1-22(2)30(26,27)14-7-5-13(6-8-14)17(25)19-11-15-20-21-18(28-15)29-12-16(24)23-9-3-4-10-23/h5-8H,3-4,9-12H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMFPCASKILPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Attachment of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions.
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of aniline derivatives with acyl chlorides or anhydrides.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through sulfonation reactions using dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and pyrrolidine groups.
Reduction: Reduction reactions can target the oxadiazole ring and the benzamide core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the dimethylsulfamoyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Target Compound vs. 4-(2-Oxo-4-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Pyrrolidin-1-yl)Benzoic Acid (Compound 8, )
- Structural Differences: Compound 8 replaces the dimethylsulfamoyl group with a carboxylic acid and substitutes the sulfanyl-linked pyrrolidin-1-yl ethyl chain with a thioxo-oxadiazole-pyrrolidinone system.
- Synthesis : Compound 8 is synthesized via KOH-mediated reaction of hydrazine with CS₂, followed by cyclization. In contrast, the target compound likely requires sulfamoylation and thioether formation steps .
- Yield : Compound 8 is isolated in 66% yield, lower than the target compound’s hypothetical yield (estimated 70–85% based on similar protocols in ) .
Target Compound vs. 4-(Diethylsulfamoyl)-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide ()
- Substituent Effects : The diethylsulfamoyl group in ’s compound may enhance lipophilicity compared to the dimethyl variant in the target. The 4-methoxyphenyl substituent on the oxadiazole ring differs from the target’s pyrrolidin-1-yl ethyl sulfide chain.
- Applications : Diethylsulfamoyl derivatives are often explored for antimicrobial activity, while pyrrolidine-containing compounds (like the target) may target neurological pathways .
Methodological Comparisons
- Four-Component Synthesis () : Compounds 5f–5i are synthesized via a one-pot, four-component reaction, achieving yields of 82–86%. This contrasts with the target compound’s likely multi-step synthesis, suggesting trade-offs between efficiency and structural complexity .
- Catalytic Conditions: uses Cs₂CO₃ in DMF for oxadiazole coupling, whereas employs acetic acid in methanol. The target compound’s synthesis may require similar basic conditions for sulfamoylation .
Spectroscopic and Analytical Data
- NMR Trends () : The target compound’s pyrrolidin-1-yl group would cause distinct shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) compared to analogs like Compound 8, which lacks this substituent. The dimethylsulfamoyl group would further deshield adjacent protons .
- IR Signatures : The sulfanyl (C–S, ~650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches in the target compound align with data from and .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 396.48 g/mol. The structure features a benzamide core substituted with a dimethylsulfamoyl group and an oxadiazole ring containing a pyrrolidine moiety.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds in the oxadiazole class have been shown to inhibit lipoteichoic acid (LTA) biosynthesis in Staphylococcus aureus, leading to reduced bacterial viability and virulence .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against multidrug-resistant strains of bacteria. Its minimum inhibitory concentrations (MICs) range from 0.25 μg/mL to 2 μg/mL against various Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococci .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.
Biological Activity Data
| Biological Activity | Efficacy | Reference |
|---|---|---|
| Antimicrobial (MRSA) | MIC: 0.25 - 2 μg/mL | |
| Antibacterial (Gram-positive) | Effective against resistant strains | |
| Cytotoxicity (Cancer Cells) | Inhibitory effects observed |
Case Studies
Several studies have explored the efficacy of similar compounds:
- Study on HSGN-94 : A related oxadiazole compound demonstrated potent antibacterial activity and was effective in reducing MRSA loads in infected mice models. This study highlighted the importance of specific structural features that enhance antibacterial efficacy .
- Mechanistic Studies : Research utilizing global proteomics and lipid analysis revealed that oxadiazole derivatives can modulate bacterial metabolism, impacting transcription and translation processes essential for bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
